![molecular formula C22H21ClN2O2 B1666965 1-(4-Chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine CAS No. 156635-05-1](/img/structure/B1666965.png)
1-(4-Chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine
Overview
Description
2,3-Oxidosqualene cyclase (OSC) is an important enzyme in the biosynthesis of animal, plant, and fungal sterols. OSC catalyzes the conversion of (3S)-2,3-oxidosqualene to lanosterol, a precursor to cholesterol, in mammals and fungi. BIBB 515 is a selective and potent inhibitor of OSC in vivo with an ED50 value of 0.2-0.5 and 0.36-33.3 mg/kg in rats and mice, respectively. Total cholesterol was reduced by 19% in normolipemic hamsters at a dose of 55 mg/kg/day for 11 days and 25% in hyperlipemic hamsters at a dose of 148 mg/kg/day for 25 days.
BIBB 515 is a selective and potent inhibitor of OSC in vivo with an ED50 value of 0.2-0.5 and 0.36-33.3 mg/kg in rats and mice, respectively. BIBB 515 inhibits 2,3-oxidosqualene cyclase and has applications to cholesterol lowering.
Scientific Research Applications
Cancer Treatment Enhancement
BIBB 515: has been shown to increase the chemoimmuno-sensitivity of chronic lymphocytic leukemia (CLL) cells. It works by reducing cellular cholesterol levels and promoting CD-20 surface expression, which enhances the efficacy of chemoimmunotherapy without affecting CD-20 epitope presentation or downstream signaling .
Pharmacokinetics and Drug Interaction
Research has been conducted to understand the pharmacokinetics of BIBB 515 and its interaction with food. Studies have assessed the effect of a high-fat breakfast on the pharmacokinetics of a single dose of BIBB 515, providing insights into its absorption and metabolism in the human body .
Lipid Metabolism
BIBB 515: is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), which plays a crucial role in the biosynthesis of cholesterol. By inhibiting OSC, BIBB 515 can lower low-density lipoprotein (LDL) production, suggesting its potential use in treating lipid metabolism disorders .
Biochemical Research
In biochemical research, BIBB 515 serves as a tool to study sterol synthesis pathways. It has been used to measure the concentration-dependent inhibition of cholesterol biosynthesis in cell models, such as HepG2 cells, providing valuable data for understanding cholesterol regulation .
Chemical Engineering
In the field of chemical engineering, BIBB 515 can be used to explore the synthesis and scaling up of cholesterol-lowering drugs. Its properties as an OSC inhibitor make it a candidate for developing novel lipid-lowering medications .
Materials Science
BIBB 515: ’s role in materials science involves the development of high-purity lipid standards and the exploration of lipid roles in biology and pharmaceutical development. Its inhibition of cholesterol production can be applied to create materials with specific lipid compositions .
Mechanism of Action
Target of Action
BIBB 515 is a potent, selective, and orally active 2,3-oxidosqualene cyclase (OSC) inhibitor . OSC is an important enzyme in the biosynthesis of animal, plant, and fungal sterols .
Mode of Action
BIBB 515 exerts its lipid-lowering effect mainly by inhibiting the production of low-density lipoprotein (LDL) . It interacts with OSC, inhibiting its activity, which in turn reduces the production of LDL .
Biochemical Pathways
The primary biochemical pathway affected by BIBB 515 is the sterol biosynthetic pathway . By inhibiting OSC, BIBB 515 disrupts the synthesis of cholesterol, leading to a decrease in LDL levels .
Pharmacokinetics
The pharmacokinetics of BIBB 515 have been studied in both rats and mice. It has been found to have ED50 values of 0.2-0.5 mg/kg and 0.36-33.3 mg/kg in rats and mice (1-5 hours), respectively . The effect of food on the pharmacokinetics of BIBB 515 has also been studied .
Result of Action
BIBB 515 has been shown to render chemoimmuno-therapy resistant MEC-2 cells sensitive to chemoimmuno-therapy and enhance CLL cell chemoimmuno-sensitivity without CD-20 epitope presentation or its downstream signaling . This suggests that BIBB 515 could potentially be used as a novel strategy in CLL treatment .
Action Environment
The action of BIBB 515 can be influenced by various environmental factors. For instance, the presence of food has been shown to affect the pharmacokinetics of BIBB 515
properties
IUPAC Name |
(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWPWUJMRAASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333401 | |
Record name | BIBB 515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine | |
CAS RN |
156635-05-1 | |
Record name | BIBB-515 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBB 515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIBB-515 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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